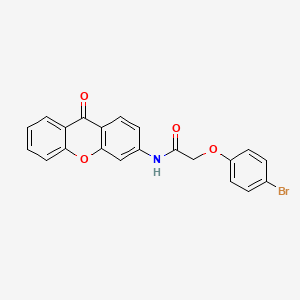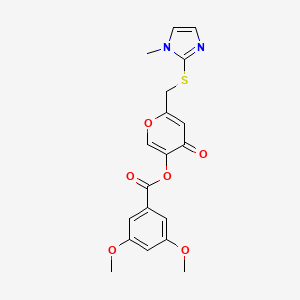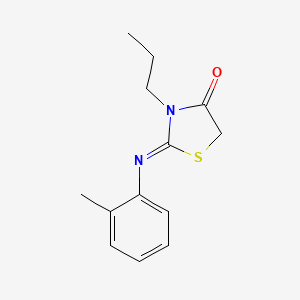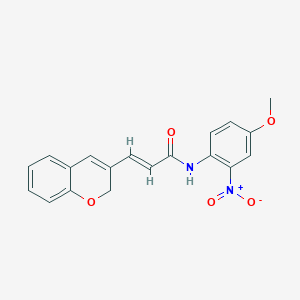
2-(4-bromophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has been studied extensively in the scientific community due to its potential as a therapeutic agent for various diseases, including cancer.
Applications De Recherche Scientifique
Halide Effects in Drug Degradation
A study by Li et al. (2015) examined the impact of halides on the degradation of acetaminophen, highlighting the role of bromide ions in altering the degradation rate. This research suggests potential implications for the environmental fate of bromide-containing compounds, like the chemical , under UV/H2O2 treatment scenarios. The findings emphasize the complex interaction between halides and organic pollutants, indicating areas for further investigation in water treatment technologies (Li et al., 2015).
Antimicrobial Applications
Fuloria et al. (2014) explored the synthesis and antimicrobial effectiveness of compounds related to the structure of "2-(4-bromophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide." Their work on Schiff bases and thiazolidinone derivatives revealed significant antibacterial and antifungal activities. This research underlines the potential of such brominated compounds in developing new antimicrobial agents, providing a foundation for future studies aimed at combating microbial resistance (Fuloria et al., 2014).
Antioxidant and Radical Scavenging Activity
Li et al. (2012) identified new nitrogen-containing bromophenols from marine red algae, demonstrating potent scavenging activity against radicals. Although the study does not directly reference "2-(4-bromophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide," it provides insight into the antioxidant potential of bromophenol derivatives. These findings suggest that related compounds could be explored for their antioxidant capacities, with implications for food and pharmaceutical applications as natural antioxidants (Li et al., 2012).
Novel Fluorescence Probes Development
Research by Setsukinai et al. (2003) on developing novel fluorescence probes for detecting reactive oxygen species showcases the application of xanthen-3-yl derivatives in biological and chemical studies. Although focusing on different chemical structures, this study highlights the potential utility of "2-(4-bromophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide" in creating sensitive and selective probes for scientific research, particularly in studying oxidative stress and cellular processes (Setsukinai et al., 2003).
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N-(9-oxoxanthen-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrNO4/c22-13-5-8-15(9-6-13)26-12-20(24)23-14-7-10-17-19(11-14)27-18-4-2-1-3-16(18)21(17)25/h1-11H,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGYZEFWMPJYIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)COC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone](/img/structure/B2657979.png)
![N-[4-(2,6-dimethyl-4-piperidin-1-ylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2657980.png)
![Methyl 3-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2657982.png)

![6-Tert-butyl-2-[1-[2-(2-chlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2657987.png)
![N-{[4-fluoro-2-(4-fluorophenyl)phenyl]sulfamoyl}acetamide](/img/structure/B2657988.png)



![2-{2-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole](/img/structure/B2657995.png)

